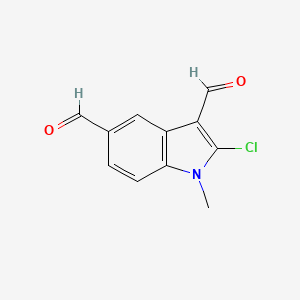

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Descripción

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8, molecular formula: C₁₁H₈ClNO₂) is an indole derivative featuring a methyl group at position 1, a chlorine atom at position 2, and aldehyde functional groups at positions 3 and 3. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds . Its structural uniqueness arises from the electron-withdrawing chlorine and aldehydes, which enhance reactivity in condensation and cyclization reactions.

Propiedades

IUPAC Name |

2-chloro-1-methylindole-3,5-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-13-10-3-2-7(5-14)4-8(10)9(6-15)11(13)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHRMXYXRVSNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368521 | |

| Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-32-8 | |

| Record name | 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation and N-Methylation

- Starting from indole or substituted indole derivatives, selective chlorination at the 2-position can be achieved using electrophilic chlorinating agents under controlled conditions.

- N-Methylation is commonly performed using methyl halides (e.g., methyl iodide or methyl bromide) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often under reflux conditions to ensure complete alkylation of the indole nitrogen.

Formylation via Vilsmeier-Haack Reaction

- The key step for introducing aldehyde groups at the 3 and 5 positions is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated in situ by reacting phosphorus oxychloride (POCl3) with anhydrous DMF.

- The reaction proceeds by adding the N-methyl-2-chloroindole substrate to the Vilsmeier reagent at low temperature (0–5 °C), followed by stirring at room temperature and then refluxing at 80–90 °C for several hours (5–8 h) to ensure full formylation.

- The molar ratio of substrate to Vilsmeier reagent is critical, typically ranging from 1:10 to 1:40, to favor di-formylation at both the 3 and 5 positions.

- After completion, the reaction mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration, drying, and recrystallization to obtain the pure 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Halogenation | Electrophilic chlorinating agent (e.g., NCS) | 0–25 °C | 1–3 hours | Selective 2-position chlorination |

| N-Methylation | Methyl iodide or bromide, DMF or MeCN | Reflux (80–100 °C) | 4–6 hours | Ensures complete N-methylation |

| Formylation | POCl3 + DMF (Vilsmeier reagent) | 0–5 °C (addition), then reflux (80–90 °C) | 5–8 hours | Molar ratio substrate:reagent 1:10–40 |

| Workup | Saturated Na2CO3 solution, filtration | Room temperature | 30 min | pH adjusted to 8–9, recrystallization |

- The Vilsmeier-Haack reaction mechanism involves the formation of an iminium salt intermediate from POCl3 and DMF, which then electrophilically attacks the activated positions on the indole ring.

- The presence of the chlorine substituent at position 2 and the methyl group on nitrogen influences the electron density distribution, directing formylation preferentially to the 3 and 5 positions.

- Control of temperature and reagent stoichiometry is essential to avoid overreaction or side products.

- Literature reports confirm that the Vilsmeier-Haack reaction is the most efficient and widely used method for formylation of indole derivatives, including di-formylation at multiple positions.

- Alternative methods such as Reimer-Tiemann or Grignard formylation are less selective and often yield lower purity or mono-formylated products.

- The use of anhydrous DMF and slow addition of POCl3 at low temperature improves the yield and purity of the dicarbaldehyde product.

- Post-synthesis purification by recrystallization is critical to remove residual phosphorus-containing impurities and unreacted starting materials.

| Method Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS), 0–25 °C | Selective chlorination | Requires careful temperature control |

| N-Methylation | Methyl iodide, DMF, reflux | High conversion, straightforward | Use of toxic alkyl halides |

| Formylation | POCl3 + DMF (Vilsmeier-Haack) | High regioselectivity, good yield | Sensitive to moisture, requires inert atmosphere |

| Workup & Purification | Na2CO3 neutralization, recrystallization | High purity product | Multiple steps, time-consuming |

The preparation of this compound is best achieved through a multi-step synthetic route involving selective chlorination, N-methylation, and Vilsmeier-Haack formylation. The Vilsmeier-Haack reaction remains the cornerstone for introducing aldehyde groups at the 3 and 5 positions with high selectivity and yield. Optimization of reaction conditions, including temperature control, reagent ratios, and purification steps, is essential for obtaining a high-purity product suitable for further applications in pharmaceutical and chemical research.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like triethylamine (Et3N).

Major Products

Oxidation: 2-chloro-1-methyl-1H-indole-3,5-dicarboxylic acid.

Reduction: 2-chloro-1-methyl-1H-indole-3,5-dimethanol.

Substitution: Various substituted indoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the synthesis of compounds with therapeutic potential.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its reactive aldehyde groups. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparación Con Compuestos Similares

Heterocyclic Dicarbaldehydes

- Furan-2,5-dicarbaldehyde : Reacts with 1,3-oxazolidinyl compounds under BF₃·OEt₂ catalysis to form bis(1,3-oxazolidinyl)aromatics. The electron-deficient furan core facilitates nucleophilic attack, whereas the indole derivative’s chlorine and methyl groups may hinder similar reactivity due to steric and electronic effects .

- 1-Benzyl-1H-pyrrole-2,5-dicarbaldehyde : Demonstrates stability during reduction reactions, contrasting with hydroxymethyl-containing analogs that degrade. The indole compound’s methyl group may similarly enhance stability during synthetic modifications .

Substituent Effects on Properties

- Chlorine Position: In 7-chloro-3-methyl-1H-indole-2-carboxylic acid, chlorine at position 7 alters electronic distribution compared to position 2 in the target compound. This positional difference impacts acidity (carboxylic acid vs.

- Aldehydes vs. Carboxylic Acids : The dual aldehyde groups in the target compound enable condensation reactions (e.g., with amines or hydrazines), whereas carboxylic acid derivatives like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are more suited for salt formation or esterification .

Stability and Degradation Pathways

- The methyl group at position 1 in the indole derivative likely reduces ring strain and oxidative degradation compared to non-alkylated analogs. This contrasts with furan DBPs (e.g., 3,4-dichlorofuran-2,5-dicarbaldehyde), which are prone to hydrolysis under aqueous conditions .

- Pyrrole dicarbaldehydes (e.g., 1-benzyl-1H-pyrrole-2,5-dicarbaldehyde) exhibit stability during reduction, suggesting that the indole compound’s aromaticity and substituents may similarly protect against reductive degradation .

Actividad Biológica

2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS No. 66335-32-8) is a compound belonging to the indole family, characterized by its unique chemical structure that includes a chlorine atom and two aldehyde groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in cancer therapy and plant growth regulation.

- Molecular Formula : C₁₁H₈ClNO₂

- Molecular Weight : 221.64 g/mol

The presence of the chlorine atom at position 2 and two aldehyde groups at positions 3 and 5 significantly influences the reactivity and biological properties of this compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. This compound has been shown to induce apoptosis in cancer cells by modulating specific signaling pathways .

- Enzyme Inhibition : The compound interacts with various enzymes, notably protein kinases, which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, it may alter cellular processes that contribute to tumor growth .

The molecular mechanism of action involves several key interactions:

- Binding Affinity : this compound binds to the active sites of specific enzymes, inhibiting their function. This action prevents substrate phosphorylation, a critical step in many signaling pathways.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly significant in the context of therapeutic applications against various cancers .

Antitumor Effects

A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects on HeLa cells. The results indicated that these compounds could serve as potential candidates for cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis .

Plant Growth Regulation

Research has also explored the role of this compound in plant biology. It was found to influence plant growth by regulating certain biochemical pathways involved in development. This suggests potential applications in agriculture for enhancing crop yields through chemical modulation.

Dosage Effects

The biological effects of this compound can vary significantly with dosage:

- Low Doses : May exhibit beneficial effects such as anti-inflammatory or anticancer properties.

- High Doses : Could lead to cytotoxicity and adverse effects, emphasizing the need for careful dosage management in therapeutic applications.

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via methylation of indole precursors followed by formylation. A general approach involves:

- Methylation : Introducing the methyl group at the 1-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) for introducing aldehyde groups at the 3- and 5-positions. Reaction temperature and stoichiometry of POCl₃ are critical to avoid over-chlorination . Yields typically range from 32–90%, with steric hindrance from the methyl group requiring optimized reaction times (e.g., 24–48 hours) .

Q. How can NMR and IR spectroscopy be used to confirm the structure and purity of this compound?

- ¹H NMR : Key signals include the aldehyde protons (δ 10.0–10.2 ppm, singlet) and the methyl group (δ 3.8–4.0 ppm, singlet). Aromatic indole protons appear between δ 7.2–8.5 ppm .

- IR : Strong C=O stretches (1680–1720 cm⁻¹) confirm aldehyde groups. Absence of OH/NH bands (3200–3500 cm⁻¹) indicates successful methylation . Purity is assessed via integration ratios in NMR and sharp melting points (e.g., 193–198°C for analogous aldehydes) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Over-chlorination : Excess POCl₃ in the Vilsmeier-Haack reaction may lead to undesired chlorination. Mitigation: Precise stoichiometry (1:1.2 aldehyde:POCl₃) and controlled temperature (<0°C during reagent addition) .

- Oxidation of aldehydes : Exposure to air can oxidize aldehydes to carboxylic acids. Storage under inert atmosphere (N₂/Ar) and use of stabilizers (e.g., BHT) are recommended .

Advanced Research Questions

Q. How can this compound be functionalized for applications in supramolecular chemistry or catalysis?

- Schiff base formation : React with primary amines (e.g., aniline derivatives) under reflux in ethanol/glacial acetic acid to form imine-linked frameworks. This enables metal coordination (e.g., Cu²⁺, Zn²⁺) for catalytic sites .

- Knoevenagel condensation : Use with active methylene compounds (e.g., malononitrile) in THF/t-BuOK to generate conjugated polymers. Solubility challenges can be addressed by introducing long alkyl chains (e.g., dodecyloxy groups) .

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly regarding bond lengths and angles?

- Software refinement : SHELXL (via SHELX suite) is widely used for small-molecule crystallography. Discrepancies in bond lengths (e.g., C-Cl vs. C-N) may arise from disordered atoms; use the PART instruction to model disorder .

- Validation tools : Cross-check with CCDC databases and Mercury software to ensure geometry aligns with similar indole derivatives. Twinning or high thermal motion requires re-refinement with TWIN/BASF commands .

Q. How does the electronic nature of the chloro and methyl substituents influence reactivity in cross-coupling reactions?

- Chloro group : Acts as a leaving group in Suzuki-Miyaura couplings (Pd catalysis) but may require electron-withdrawing aldehydes to activate the C-Cl bond. Use of S-Phos ligand enhances reactivity in toluene/K₂CO₃ systems .

- Methyl group : Electron-donating effect stabilizes the indole ring but increases steric hindrance. Kinetic studies show slower reaction rates compared to non-methylated analogs, necessitating higher temperatures (80–100°C) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.